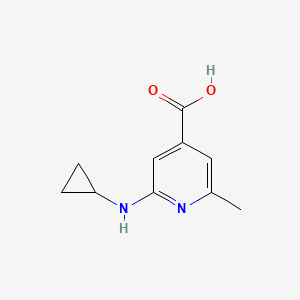

2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene, and an amino group attached to a cyclopropyl group .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, the Suzuki–Miyaura coupling is a type of cross-coupling reaction, used widely in organic chemistry to synthesize carbon–carbon bonds . Another method involves the use of cyclopropane synthase for the formation of the cyclopropyl group .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques allow for the determination of the atomic and molecular structure of a crystal, where the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite complex and would depend on the specific conditions and reagents used. For example, it might undergo reactions typical of carboxylic acids and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties might include the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications

Antibacterial Agents

- Fluoronaphthyridines as Antibacterial Agents : A study by Bouzard et al. (1992) explored the synthesis and structure-activity relationships of a series of fluoronaphthyridines, including compounds related to "2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid". These compounds exhibited significant in vitro and in vivo antibacterial activities, making them promising candidates for therapeutic agents (Bouzard et al., 1992).

Electrocatalysis and CO2 Utilization

- Electrocatalytic Carboxylation : Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This research demonstrated a novel electrochemical procedure for converting 2-amino-5-bromopyridine into 6-aminonicotinic acid, highlighting the potential of this process in utilizing CO2 (Feng et al., 2010).

Crystallography and Material Science

- Crystal Structures and Cytotoxicity of Ruthenium(II) Bipyridine Complexes : Baroud et al. (2017) synthesized and characterized Ruthenium(II) bipyridine complexes using similar compounds. These complexes were studied for their electrochemical properties and cytotoxicity, providing insights into the potential application in material sciences and pharmacology (Baroud et al., 2017).

Amino Acid Synthesis

- Synthesis of Cyclopropyl-Containing Amino Acids : Limbach et al. (2009) demonstrated the synthesis of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, leading to new cyclopropyl-containing amino acids. This work has implications for the development of novel amino acids and peptidomimetics (Limbach et al., 2009).

Safety and Hazards

Properties

IUPAC Name |

2-(cyclopropylamino)-6-methylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6-4-7(10(13)14)5-9(11-6)12-8-2-3-8/h4-5,8H,2-3H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXCGWMBQNSEKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)NC2CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2601736.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2601737.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2601743.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-isopropylacetamide](/img/structure/B2601744.png)

![6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2601748.png)

![1-(3-fluoro-4-methylphenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2601750.png)

![Tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate](/img/structure/B2601751.png)